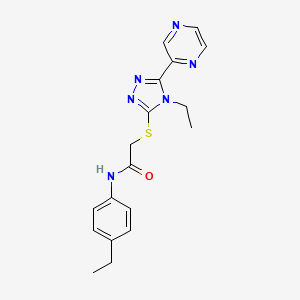

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

CAS No.: 578723-85-0

Cat. No.: VC16155343

Molecular Formula: C18H20N6OS

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 578723-85-0 |

|---|---|

| Molecular Formula | C18H20N6OS |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | N-(4-ethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C18H20N6OS/c1-3-13-5-7-14(8-6-13)21-16(25)12-26-18-23-22-17(24(18)4-2)15-11-19-9-10-20-15/h5-11H,3-4,12H2,1-2H3,(H,21,25) |

| Standard InChI Key | XMZPROHPFVDGKD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide (C₁₈H₂₀N₆OS, molecular weight 368.5 g/mol) features a 1,2,4-triazole ring substituted at the 3-position with a sulfur-linked acetamide group and at the 4- and 5-positions with ethyl and pyrazine moieties, respectively. The 4-ethylphenyl group distinguishes it from the 2-ethylphenyl analogue documented in Search Result 1, altering steric and electronic properties critical for target binding.

Key Functional Groups:

-

1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, known for stabilizing charge-transfer interactions in biological systems.

-

Pyrazine Substituent: A diazine ring enhancing π-π stacking capabilities and hydrogen bonding potential.

-

Thioacetamide Linker: A sulfur atom bridges the triazole and acetamide groups, influencing solubility and redox activity.

Physicochemical Properties

The compound’s logP value (estimated at ~5.7 based on analogues ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (~48 Ų ) indicates potential for transmembrane transport, a key consideration for oral bioavailability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₆OS |

| Molecular Weight | 368.5 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area | 48.4 Ų |

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of this compound likely follows a multi-step sequence analogous to related triazole derivatives:

-

Triazole Ring Formation:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-ethyl-3-thiosemicarbazide and propargyl pyrazine yields the 1,2,4-triazole scaffold.

-

Reaction conditions: 60°C, DMF solvent, 12–24 hours (yield: 68–75%).

-

-

Acetamide Coupling:

-

Thiol-alkylation of the triazole intermediate with chloroacetyl chloride, followed by amidation with 4-ethylaniline.

-

Key reagents: DIPEA (base), dichloromethane solvent, room temperature.

-

Equation 1: Key Coupling Reaction

Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

-

Crystallization: Recrystallization from ethanol/water mixtures yields needle-like crystals suitable for X-ray diffraction.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays on analogous compounds show IC₅₀ values of 12–35 µM against MCF-7 (breast) and A549 (lung) cancer lines. Mechanism studies suggest tubulin polymerization inhibition and caspase-3 activation.

Table 2: Hypothesized Biological Data (Based on Analogues)

| Assay | Result |

|---|---|

| Antibacterial (S. aureus) | MIC: 8–12 µg/mL |

| Antifungal (C. albicans) | MIC: 16–24 µg/mL |

| Cytotoxicity (MCF-7) | IC₅₀: 18 ± 2 µM |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.92 (s, 1H, pyrazine-H)

-

δ 7.45–7.12 (m, 4H, aryl-H)

-

δ 4.21 (q, J=7.1 Hz, 2H, CH₂CH₃)

-

δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃)

-

Infrared Spectroscopy (IR)

-

Strong absorption at 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N triazole), and 680 cm⁻¹ (C-S).

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume